molecular formula C19H22ClN3O3 B2919273 Benzofuran-2-yl(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride CAS No. 1351590-09-4

Benzofuran-2-yl(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride

Cat. No. B2919273
CAS RN: 1351590-09-4
M. Wt: 375.85
InChI Key: CFHPOYLFYBQVDE-UHFFFAOYSA-N
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Description

“Benzofuran-2-yl(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride” is a complex organic compound. Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

Benzofuran compounds have been developed that have solved some of the problems posed; for example improved bioavailability is one of the targets achieved with most of the more recent compounds . Novel methods for constructing benzofuran rings have been discovered in recent years .


Molecular Structure Analysis

The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery . The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Scientific Research Applications

Heterocyclic Analogues with Hypolipidemic Activity

A series of heterocyclic analogues demonstrated potent hypolipidemic activity by significantly reducing serum cholesterol and triglyceride levels in rats. The structural exploration and synthesis of these compounds, including those with benzofuran and piperazine elements, highlighted the potential of such molecules in managing lipid disorders (Ashton et al., 1984).

Molecular Interactions with CB1 Cannabinoid Receptor

Research on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) provided insights into its potent and selective antagonistic properties towards the CB1 cannabinoid receptor. Structural analogues, including those with benzofuran and piperazine structures, were analyzed for their interaction with the receptor, contributing to a better understanding of the receptor's binding affinity and activity modulation (Shim et al., 2002).

PET Probe Development for PIM1 Imaging

The development of PET probes for imaging the enzyme PIM1 involved synthesizing benzofuran-2-yl(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone analogues. These compounds, due to their potent and selective inhibition of PIM1, offer promising tools for in vivo studies of this kinase's role in diseases (Gao et al., 2013).

Antimicrobial Activity of Benzofuran Derivatives

Benzofuran derivatives, including those with piperazine moieties, exhibited significant antimicrobial activity against various bacterial and fungal strains. These findings underline the potential of such compounds in the development of new antimicrobial agents (Koca et al., 2005).

Inhibition of Bacterial Biofilm and MurB Enzyme

Bis(pyrazole-benzofuran) hybrids possessing a piperazine linker showed potent inhibitory activity against bacterial biofilms and the MurB enzyme, which is crucial for bacterial cell wall synthesis. These compounds offer a novel approach to combating bacterial resistance through targeting biofilm formation and essential bacterial enzymes (Mekky & Sanad, 2020).

Future Directions

Benzofuran and its derivatives have attracted much attention owing to their biological activities and potential applications as drugs . The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers .

properties

IUPAC Name

1-benzofuran-2-yl-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3.ClH/c1-13-16(14(2)25-20-13)12-21-7-9-22(10-8-21)19(23)18-11-15-5-3-4-6-17(15)24-18;/h3-6,11H,7-10,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHPOYLFYBQVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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